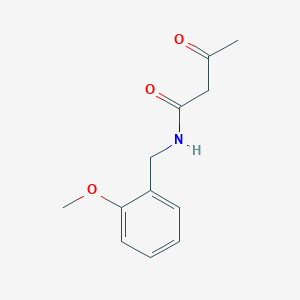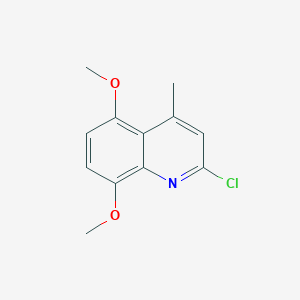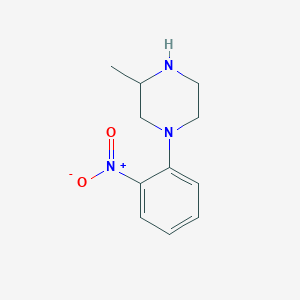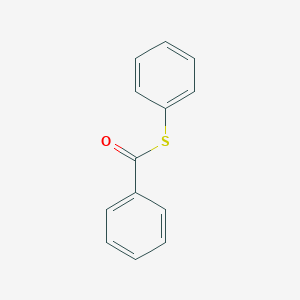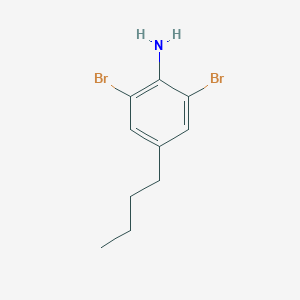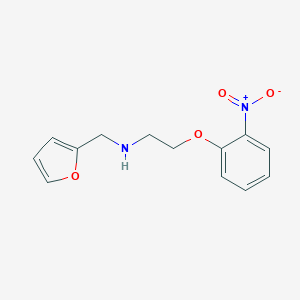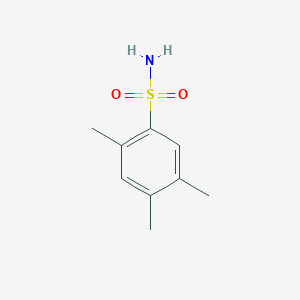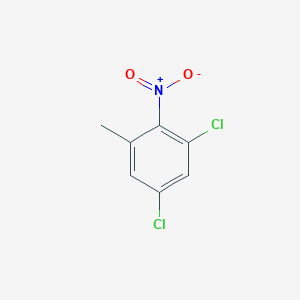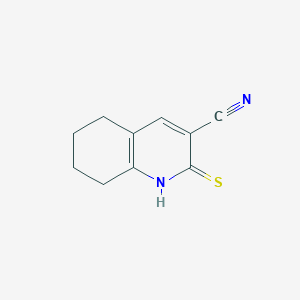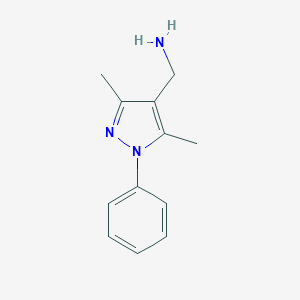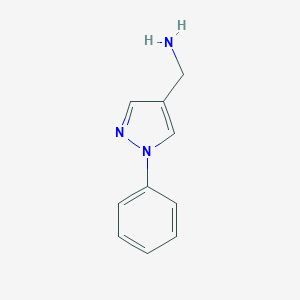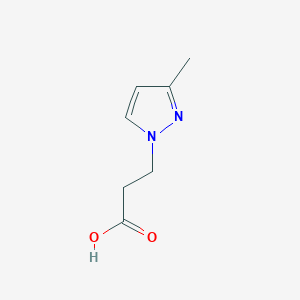![molecular formula C22H19N3O2 B187827 Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate CAS No. 136304-78-4](/img/structure/B187827.png)
Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
Descripción general
Descripción
“Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate” is a chemical compound with the CAS number 136304-78-4 . It is also known as “3-氨基-2- (4- (2’-氰基双苯)甲胺基)苯甲酸甲酯” in Chinese .
Molecular Structure Analysis
The molecular formula of this compound is C22H19N3O2 . The InChI code is 1S/C22H19N3O2/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,25H,14,24H2,1H3 . The canonical SMILES is COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 357.4 g/mol . It has a XLogP3-AA value of 4.5 , indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .Aplicaciones Científicas De Investigación
-
Crystal Structure Studies
- Field : Crystallography
- Application : The compound is used in the study of crystal structures .
- Method : The crystal structure of the compound is determined using X-ray diffraction .
- Results : The compound crystallizes in the triclinic space group P1 with two molecules in the asymmetric unit . The 2-fluoro phenyl ring at chiral carbon C5 is positioned axially and bisects the pyrimidine ring with a dihedral angle of 83.407 (2)° .
-
Synthesis of α-cyano hydroxylamines
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of α-cyano hydroxylamines .
- Method : α-cyano hydroxylamines are synthesized via a 3-component reaction between aromatic aldehydes, phenylhydroxylamine and trimethylsilyl cyanide at room temperature .
- Results : Among the employed solvents and catalysts, methanol (as solvent) and NiCl 2 (as catalyst) showed the highest performances .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,25H,14,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUETMARSWZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576392 | |
| Record name | Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate | |
CAS RN |
136304-78-4 | |
| Record name | Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

